1-(2-Chlorobenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine, often referred to as CBTPP , belongs to the class of sulfonamide compounds. Its chemical formula is C20H24ClN2O2S. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: CBTPP can be synthesized through various routes. One common method involves the reaction of 2,4,6-trimethylaniline with chlorosulfonic acid to form the corresponding sulfonamide. Subsequent treatment with thionyl chloride leads to the formation of the chlorosulfonyl derivative. Finally, piperazine is introduced to yield CBTPP.
Reaction Conditions: The reaction conditions for CBTPP synthesis typically involve refluxing the reactants in suitable solvents (such as chloroform or dichloromethane) under controlled temperature and time.
Industrial Production: While CBTPP is not produced on a large scale, it finds applications in research and pharmaceutical development.
Chemical Reactions Analysis
CBTPP undergoes several reactions:
Substitution Reactions: The sulfonyl group (SO) can be substituted by nucleophiles (e.g., amines, alcohols) to modify its properties.
Reduction Reactions: Reduction of the sulfonyl group can yield the corresponding sulfonamide.
Oxidation Reactions: CBTPP can be oxidized to form sulfoxides or sulfones.
Common reagents include bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide).
Scientific Research Applications
CBTPP has diverse applications:
Medicine: It exhibits potential as an anti-inflammatory agent due to its sulfonamide moiety.
Chemical Biology: Researchers use CBTPP to study protein-ligand interactions and enzyme inhibition.
Industry: Its stability and reactivity make it useful in designing drug delivery systems.
Mechanism of Action
CBTPP’s mechanism of action involves binding to specific molecular targets. It may inhibit enzymes or modulate cellular pathways related to inflammation or disease processes.
Comparison with Similar Compounds
CBTPP shares similarities with other sulfonamide derivatives, such as benzenesulfonamides and piperazine-based compounds. its unique combination of substituents sets it apart.
Properties
Molecular Formula |
C19H23ClN2O2S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-12-15(2)19(16(3)13-14)21-8-10-22(11-9-21)25(23,24)18-7-5-4-6-17(18)20/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
LKKQSVKNESHTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.